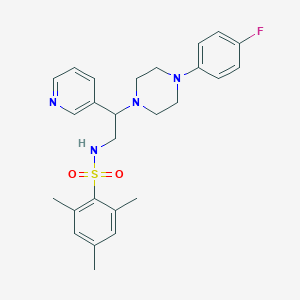

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Beschreibung

The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide features a piperazine core substituted with a 4-fluorophenyl group, a pyridin-3-yl moiety attached via an ethyl chain, and a 2,4,6-trimethylbenzenesulfonamide group. Piperazine derivatives are frequently explored as ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors), while sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase) . The 4-fluorophenyl substituent may enhance metabolic stability, and the pyridine ring could contribute to π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O2S/c1-19-15-20(2)26(21(3)16-19)34(32,33)29-18-25(22-5-4-10-28-17-22)31-13-11-30(12-14-31)24-8-6-23(27)7-9-24/h4-10,15-17,25,29H,11-14,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTGYWCUBBZLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and parallel synthesis techniques can also be employed to streamline the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes alkylation or acylation at the secondary amine sites, particularly under basic conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylpiperazine derivatives .

Example Reaction:

Electrophilic Aromatic Substitution

Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

Piperazine Ring Oxidation

The piperazine ring is susceptible to oxidation, forming N-oxide derivatives. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Produces stable N-oxides.

-

m-Chloroperbenzoic acid (mCPBA) : Yields sulfoxide or sulfone derivatives if sulfonamide groups are present.

Mechanism :

Pyridine Ring Oxidation

The pyridine ring is resistant to oxidation under mild conditions but may react with strong oxidizers like KMnO₄ to yield pyridine N-oxide.

Sulfonamide Group Reduction

The sulfonamide group (-SO₂NH-) is generally stable under reductive conditions, but LiAlH₄ can reduce it to a thioether (-S-) in extreme cases:

Aromatic Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine under high-pressure conditions .

Sulfonamide Hydrolysis

Under acidic or basic conditions, the sulfonamide bond may cleave:

-

Acidic Hydrolysis : Yields sulfonic acid and amine derivatives.

-

Basic Hydrolysis : Produces sulfonate salts and ammonia.

Conditions :

-

6M HCl, reflux (acidic).

-

NaOH (10%), 100°C (basic).

Complexation and Chelation

The pyridine nitrogen and piperazine amines can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. This property is utilized in catalytic applications or metal-ion sensing .

Mechanistic Considerations

-

Electronic Effects : The electron-withdrawing fluorine atom on the phenyl group enhances the electrophilicity of the piperazine ring, facilitating nucleophilic attacks .

-

Steric Effects : The bulky 2,4,6-trimethylbenzenesulfonamide group hinders reactions at the para position of the attached aromatic ring.

Side Reactions and Byproducts

Wissenschaftliche Forschungsanwendungen

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Properties

Research indicates that compounds with similar structural motifs possess anticancer properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers. The sulfonamide moiety is critical for its biological activity, potentially acting through mechanisms such as apoptosis induction and inhibition of tumor growth .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast | 5.0 | Apoptosis |

| Compound B | Colon | 3.5 | Cell cycle arrest |

| Compound C | Cervical | 7.2 | Inhibition of proliferation |

Neuropharmacological Effects

The piperazine and pyridine components in the structure suggest potential neuropharmacological effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, particularly in treating anxiety and depression disorders. The fluorophenyl group may enhance receptor binding affinity, making it a promising candidate for further neuropharmacological studies .

Antidepressant Activity

Given the structural similarity to known antidepressants, this compound may exhibit serotonin or dopamine receptor modulation. Studies on related piperazine derivatives indicate potential efficacy in alleviating depressive symptoms .

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial properties. This compound's sulfonamide group could provide a basis for antimicrobial activity against various pathogens, including bacteria and protozoa .

Synthetic Methodologies

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide can be achieved through several methods:

Multi-Step Synthesis

A typical synthetic route involves:

- Formation of the Piperazine Derivative : Reacting 4-fluorophenylpiperazine with appropriate alkyl halides.

- Pyridine Attachment : Utilizing nucleophilic substitution reactions to introduce the pyridine moiety.

- Sulfonamide Formation : Finally, reacting the amine with sulfonyl chlorides to yield the sulfonamide .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of related sulfonamide derivatives on various human cancer cell lines. Results indicated that compounds with similar piperazine and sulfonamide structures exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of piperazine derivatives in animal models of depression. The findings suggested that modifications to the fluorophenyl group could enhance receptor binding and improve therapeutic outcomes.

Wirkmechanismus

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters (ENTs). By binding to these transporters, the compound inhibits their function, leading to altered nucleotide synthesis and adenosine regulation . This inhibition can have various biological effects, including potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s uniqueness lies in its trifunctional design:

- Piperazine core : Linked to a 4-fluorophenyl group, enhancing lipophilicity and receptor affinity.

- Pyridin-3-yl-ethyl chain : Introduces a basic nitrogen for hydrogen bonding.

- 2,4,6-Trimethylbenzenesulfonamide : Provides steric bulk and electron-withdrawing effects for target specificity.

Comparison with Sulfonamide-Piperazine-Pyridine Derivatives

(a) N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide (81)

- Structure : Piperazine is substituted with a 3-methoxybenzoyl group, and the sulfonamide is attached to a pyridin-2-yl ring.

- The pyridin-2-yl vs. pyridin-3-yl orientation may affect spatial interactions .

- Synthesis : Prepared via Suzuki-Miyaura coupling, similar to methods used for analogues in .

(b) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structure : Lacks the piperazine core but shares a pyridin-3-yl-sulfonamide motif.

- Key Differences : The absence of the piperazine-fluorophenyl moiety reduces complexity and likely limits multitarget activity. Synthesis involves direct sulfonylation of pyridine-2,3-diamine .

(c) N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide

- Structure : Replaces piperazine with piperidine and incorporates a trifluoromethylbenzamide group.

- Key Differences : Piperidine’s reduced basicity compared to piperazine may impact solubility. The trifluoromethyl group enhances metabolic resistance relative to the target’s trimethylbenzenesulfonamide .

Physicochemical Data

A comparative table of similar compounds is provided below:

*Calculated based on molecular formula.

Biologische Aktivität

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a piperazine ring, a pyridine moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 448.49 g/mol. The presence of the fluorophenyl group is significant for its biological activity as it influences the compound's interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H28FN4O2S |

| Molecular Weight | 448.49 g/mol |

| CAS Number | 863558-02-5 |

| Boiling Point | Not available |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antidepressant Activity : Compounds containing piperazine and pyridine moieties are often explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

- Antimicrobial Activity : Studies have shown that derivatives of piperazine can possess antimicrobial properties against various bacterial and fungal strains. The sulfonamide group is known for enhancing such activities by interfering with bacterial folate synthesis .

- Anticancer Potential : The compound's structural components suggest potential antineoplastic activity. Research on related compounds indicates that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:

- Receptor Modulation : The compound likely interacts with serotonin (5-HT) and dopamine receptors, modulating their activity and influencing mood and behavior .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory effects relevant to its therapeutic applications .

Study 1: Antidepressant Activity Assessment

A study evaluated the antidepressant-like effects of piperazine derivatives in animal models. The results demonstrated significant reductions in despair-like behavior in treated subjects compared to controls, suggesting the potential utility of such compounds in treating depressive disorders.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine-sulfonamide derivatives against common pathogens. The results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains a sulfonamide group, a 4-fluorophenyl-substituted piperazine ring, and a pyridin-3-yl ethyl backbone. The sulfonamide group enhances metabolic stability and hydrogen-bonding interactions with biological targets, while the fluorophenyl group increases lipophilicity and bioavailability . The pyridine ring contributes to π-π stacking interactions, critical for receptor binding .

Q. What synthetic routes are commonly employed for this compound, and what are the critical optimization steps?

A typical synthesis involves:

- Step 1: Coupling of 4-(4-fluorophenyl)piperazine with a pyridin-3-yl ethyl intermediate via nucleophilic substitution.

- Step 2: Sulfonylation using 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine).

- Step 3: Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) . Key optimizations include temperature control (<40°C) to prevent sulfonamide decomposition and rigorous exclusion of moisture .

Q. How is structural confirmation achieved, and what analytical techniques are prioritized?

- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for pyridine and fluorophenyl groups) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .

- X-ray Crystallography: Resolves crystal packing and stereochemistry in solid-state studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

- Modular Substitutions: Replace the fluorophenyl group with chloro- or methoxy-phenyl to assess electronic effects on receptor binding .

- Backbone Alterations: Introduce methyl or ethyl groups on the piperazine nitrogen to evaluate steric hindrance impacts .

- Biological Assays: Use radioligand binding assays (e.g., H-labeled compounds) for serotonin/dopamine receptor subtypes to quantify affinity shifts .

Q. What strategies address contradictory data in receptor selectivity profiles?

- Orthogonal Assays: Combine functional (e.g., cAMP accumulation) and binding assays to distinguish agonist vs. antagonist behavior .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to identify key residues (e.g., transmembrane helix 5 in GPCRs) that explain selectivity discrepancies .

- Metabolite Screening: Test major metabolites for off-target activity using LC-MS/MS and in vitro hepatocyte models .

Q. How can stability and formulation challenges be mitigated in preclinical studies?

- For Oxidative Degradation: Add antioxidants (e.g., BHT) to liquid formulations or use lyophilization for solid-state stability .

- pH-Sensitive Solubility: Employ cyclodextrin complexes or nanoemulsions to enhance aqueous solubility at physiological pH .

- Accelerated Stability Testing: Conduct ICH-compliant studies (40°C/75% RH for 6 months) to predict shelf-life .

Q. What computational methods predict metabolic pathways and potential toxicity?

- In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 oxidation sites (e.g., N-dealkylation of piperazine) .

- DEREK Nexus: Flags structural alerts (e.g., sulfonamide-related hypersensitivity) for early toxicity risk assessment .

Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s efficacy in serotonin vs. dopamine receptor models?

- Tissue-Specific Expression: Validate receptor subtype distribution in test systems (e.g., RT-qPCR for 5-HT vs. D in cell lines) .

- Allosteric Modulation: Test for negative allosteric modulation using Schild regression analysis to clarify potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.